An In-depth Technical Guide to 4'-Methoxy-2-methyl-biphenyl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4'-Methoxy-2-methyl-biphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxy-2-methyl-biphenyl is a substituted biphenyl derivative characterized by a methyl group at the 2-position and a methoxy group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. The specific substitution pattern of 4'-Methoxy-2-methyl-biphenyl makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for laboratory work.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4'-Methoxy-2-methyl-biphenyl is essential for its effective use in research and development. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of 4'-Methoxy-2-methyl-biphenyl
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Physical State | Colorless liquid or low melting solid | [2] |
| Melting Point | 97.8-98.6 °C | [2] |
| Boiling Point | 140-141.5 °C at 13 Torr | [2] |
| Density | ~1.016 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |
Note: There is a discrepancy in reported physical states, with some sources describing it as a liquid and others providing a melting point. This may be due to the compound existing as a supercooled liquid or the melting point referring to a highly purified, crystalline form.
Table 2: Spectroscopic Data for 4'-Methoxy-2-methyl-biphenyl
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H) | [4] |
| ¹³C NMR | δ (ppm): 158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, 20.7 | [5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 198. Key fragments are expected from the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), and cleavage of the biphenyl bond. | [6] |
Synthesis and Manufacturing
The most common and efficient method for the synthesis of 4'-Methoxy-2-methyl-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4'-Methoxy-2-methyl-biphenyl
This protocol is adapted from established Suzuki coupling procedures.[2]
Materials:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
o-Tolylboronic acid (1.50 g, 11 mmol)
-
Potassium fluoride (KF), spray-dried (1.92 g, 33 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 100-mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoanisole, o-tolylboronic acid, and potassium fluoride.
-
Add 10 mL of anhydrous THF to the flask.
-
Flush the reaction system with an inert gas (e.g., argon or nitrogen) for approximately 5 minutes.
-
In a separate vial, prepare stock solutions of the palladium catalyst and phosphine ligand in THF.
-
Sequentially add the Pd₂(dba)₃ solution and the P(t-Bu)₃ solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of silica gel, washing thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 5% ether in hexane, to yield 4'-Methoxy-2-methyl-biphenyl as a colorless liquid.
Expert Insight: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The use of a bulky and electron-rich phosphine ligand like tri-tert-butylphosphine can enhance the rate of the oxidative addition and reductive elimination steps in the catalytic cycle. Potassium fluoride is used as a base to activate the boronic acid for transmetalation.
Chemical Reactivity and Derivatization
The 4'-Methoxy-2-methyl-biphenyl molecule possesses several reactive sites that can be targeted for further chemical modification. The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and methyl groups. The methoxy group can potentially be cleaved to reveal a phenol, which opens up another avenue for derivatization. The methyl group can be a site for radical halogenation, allowing for the introduction of other functional groups.
Applications in Research and Development
Biphenyl and its derivatives are of significant interest in drug discovery due to their conformational flexibility and ability to interact with biological targets.[8] While specific biological activities for 4'-Methoxy-2-methyl-biphenyl are not extensively reported in the literature, its structural motifs are present in compounds with known pharmacological effects. For instance, substituted biphenyls are known to be intermediates in the synthesis of angiotensin II receptor antagonists, which are used to treat hypertension.[9]
The general structure of 4'-Methoxy-2-methyl-biphenyl makes it a candidate for investigation in several therapeutic areas. The methoxy group can participate in hydrogen bonding, and the overall lipophilicity of the molecule can be tuned by further functionalization. Researchers can use this compound as a starting point to build libraries of more complex molecules for screening against various biological targets.
Caption: Role of 4'-Methoxy-2-methyl-biphenyl in a drug discovery workflow.
Biological Activity and Toxicological Profile
There is limited publicly available data on the specific biological activity and toxicological profile of 4'-Methoxy-2-methyl-biphenyl. However, information on related compounds can provide some general guidance.
The metabolism of the related compound, 4-methoxybiphenyl, has been studied in rat liver microsomes, where it is converted to 4-hydroxybiphenyl.[10] This suggests that 4'-Methoxy-2-methyl-biphenyl may also undergo metabolic hydroxylation.
In terms of toxicology, biphenyl itself can be absorbed through the gastrointestinal tract and is metabolized to hydroxylated derivatives.[11] Acute high-dose exposure in animal models has been shown to cause a range of effects, including respiratory issues, muscular weakness, and organ damage.[11] It is important to handle all substituted biphenyls with appropriate safety precautions.
Safety and Handling
General Safety Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4'-Methoxy-2-methyl-biphenyl is a valuable chemical intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. While specific data on its biological activity and toxicology are limited, its structural similarity to other biologically active biphenyls makes it an interesting candidate for further investigation. This guide provides a solid foundation of its chemical properties and a practical protocol for its synthesis, enabling researchers to effectively utilize this compound in their R&D endeavors.
References
- (No source provided for this general introductory st
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Cross-Coupling of Aryl(triethoxy)silanes with Aryl Halides in Water". [Online]. Available: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139.
- Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. [Online].
-
PubChem. 4-Methoxybiphenyl. [Online]. Available: [Link]
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